Dovitinib lactate

Vue d'ensemble

Description

Le lactate de dovitinib est une petite molécule active par voie orale qui présente une activité inhibitrice puissante contre plusieurs récepteurs tyrosine kinases (RTK) impliqués dans la croissance tumorale et l'angiogenèse. Il est particulièrement efficace pour inhiber les kinases associées à divers cancers, notamment la leucémie myéloïde aiguë et le myélome multiple .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du lactate de dovitinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et détaillées dans des publications de recherche et des brevets spécifiques .

Méthodes de production industrielle

La production industrielle du lactate de dovitinib implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Chemical Reactions and Interactions

-

Binding to DNA Dovitinib can bind to DNA, as evidenced by an increase in fluorescence at 510 nm when DNA is added to dovitinib . It increases the DNA melting temperature, indicating stabilization of the DNA double helix . Molecular modeling suggests that dovitinib can fit into the minor groove of DNA .

-

Inhibition of Topoisomerases As a DNA binder, dovitinib inhibits topoisomerase IIα, an enzyme involved in DNA processing . It was tested for its ability to inhibit topoisomerase I, utilizing a gel assay .

-

ATPase Activity Dovitinib does not inhibit pyruvate kinase or lactate dehydrogenase . This was confirmed by observing the rapid oxidation of NADH in experiments where ADP was added to assay mixtures containing dovitinib .

-

Inhibition of Kinases Dovitinib inhibits multiple kinases, including FGFR3, FGFR1, PDGFRβ, and VEGFR1-3 . The inhibitory concentration (IC50) values for the inhibition of RTKs by Dovitinib are determined in time-resolved fluorescence (TRF) or radioactive format, measuring the inhibition by Dovitinib of phosphate transfer to a substrate by the respective enzyme .

Metabolic Stability

-

In Vitro Assessment The metabolic stability of dovitinib can be assessed using in vitro methods such as UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) . This method can quantify dovitinib levels in human liver microsomes (HLMs) .

-

In Silico Prediction Computational tools like StarDrop, which incorporates DEREK and WhichP450 software, can predict the metabolic stability of dovitinib and identify potential structural alerts . The composite site lability (CSL) value, which estimates the metabolic lability, can also be determined using these tools .

Impact on Cellular Processes

-

Chemokine and VEGF Production Dovitinib can inhibit the production of chemokines CCL2 and CCL5, as well as vascular endothelial growth factor (VEGF) . This was observed in co-cultures of breast cancer cells (MDA-MB-231) and cancer-associated fibroblasts (CAFs) . Dovitinib significantly reduces the mRNA expression levels of CCL2 and CCL5, especially in CAFs .

-

Tyrosine Kinase Receptors Dovitinib blocks the CAFs-induced invasion of breast cancer cells by targeting multiple tyrosine kinase receptors .

Applications De Recherche Scientifique

Renal Cell Carcinoma

Dovitinib lactate has been extensively studied in patients with renal cell carcinoma. A phase II clinical trial indicated that dovitinib administered at a dose of 500 mg daily for five days followed by two days off showed a favorable progression-free survival (PFS) compared to historical controls . The study reported that 41% of patients experienced some degree of tumor regression, highlighting its potential effectiveness in this patient population .

Advanced Breast Cancer

In another study focused on advanced breast cancer, dovitinib was evaluated for its safety and efficacy. Although the objective response rate was modest, with few complete responses observed, the drug demonstrated a significant impact on tumor growth rates, suggesting a potential role in managing this type of cancer .

Combination Therapies

Dovitinib has also been explored in combination with other chemotherapeutic agents. For instance, studies have shown that when dovitinib is combined with gemcitabine or carboplatin, it can enhance the anticancer effects compared to monotherapy . However, challenges with tolerability and dose-limiting toxicities have been noted, necessitating careful monitoring during treatment .

Case Study 1: Tumor Regression in Renal Cell Carcinoma

A notable case involved a patient with metastatic renal cell carcinoma who exhibited a partial response to dovitinib after four cycles of treatment. The patient demonstrated a significant decrease in tumor size and improved symptoms related to cancer pain. This case underscores the potential for dovitinib to induce meaningful clinical responses even in advanced disease settings .

Case Study 2: Advanced Breast Cancer Response

In a cohort study involving patients with advanced breast cancer, one patient achieved a complete response while others showed stable disease or partial responses. The overall disease control rate was approximately 52%, indicating that dovitinib may be beneficial for certain subsets of patients within this population .

Pharmacodynamics and Safety Profile

The pharmacodynamics of this compound involve complex interactions with various signaling pathways. Biomarkers such as FGF23 and VEGF levels have been monitored during treatment to assess target inhibition . The safety profile indicates that while some patients experience significant benefits, others may encounter adverse events such as neutropenia and fatigue, necessitating dose adjustments or treatment discontinuation .

Mécanisme D'action

Dovitinib lactate exerts its effects by inhibiting multiple RTKs, including those in the fibroblast growth factor (FGF) pathway, vascular endothelial growth factor (VEGF) pathway, and platelet-derived growth factor (PDGF) pathway. This inhibition disrupts the signaling pathways involved in tumor cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and increased tumor cell apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : un autre inhibiteur de RTK utilisé en thérapie anticancéreuse.

Sorafénib : inhibe plusieurs kinases impliquées dans la croissance tumorale et l'angiogenèse.

Pazopanib : Cible les récepteurs VEGF et PDGF, similaires au lactate de dovitinib

Unicité

Le lactate de dovitinib est unique dans sa capacité à inhiber un éventail plus large de RTK par rapport aux autres composés similaires. Cette inhibition à large spectre en fait un candidat prometteur pour le traitement de divers cancers présentant des profils de kinases différents .

Activité Biologique

Dovitinib lactate, also known as TKI258, is an orally active multi-kinase inhibitor that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and relevant case studies.

Dovitinib exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:

- Fibroblast Growth Factor Receptors (FGFRs)

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

These targets are crucial for angiogenesis and the proliferation of cancer cells. Dovitinib's ability to inhibit these pathways contributes to its anticancer effects.

Topoisomerase Inhibition

Dovitinib has also been shown to inhibit topoisomerases, which are enzymes critical for DNA replication and repair. Specifically, it acts as a poison for both topoisomerase I and II, leading to the induction of double-strand DNA breaks in cancer cells. This mechanism enhances its cytotoxic effects, particularly in leukemia cells .

Efficacy in Cancer Treatment

Dovitinib has been evaluated in several clinical trials across various cancer types. Below is a summary of its performance in key studies:

Case Studies

- Renal Cell Carcinoma : A study involving a validated tumorgraft model revealed that dovitinib inhibited RCC tumor growth effectively. This model mimicked human tumor genetics and sensitivities, providing a robust platform for evaluating dovitinib's efficacy against RCC .

- Advanced Melanoma : In patients with advanced melanoma resistant to standard therapies, dovitinib was administered at doses ranging from 200 to 500 mg/day. Dynamic contrast-enhanced MRI indicated a significant reduction in tumor vascularity, correlating with FGFR and VEGFR inhibition as evidenced by decreased phosphorylation levels in tumor biopsies .

Pharmacodynamics and Safety Profile

Dovitinib's pharmacodynamic properties have been assessed through various biomarkers. In clinical trials, plasma levels of FGF23, VEGF, and PDGF were monitored to evaluate target inhibition. The results indicated that dovitinib effectively modulated these biomarkers, suggesting its potential utility in personalized medicine approaches for cancer therapy .

Propriétés

IUPAC Name |

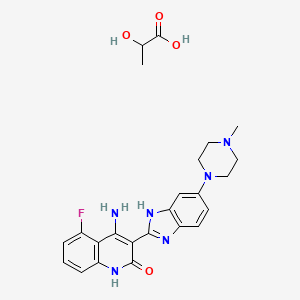

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDKBOBHHFLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-80-7 | |

| Record name | Dovitinib lactate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOVITINIB LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.